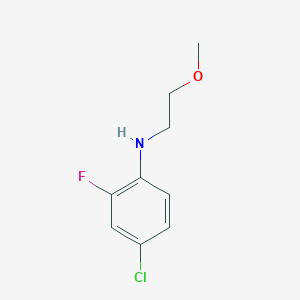

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

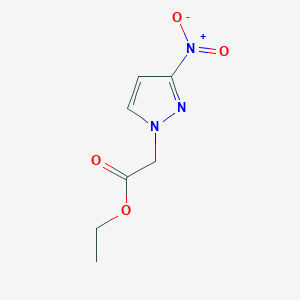

“4-chloro-2-fluoro-N-(2-methoxyethyl)aniline” is a chemical compound with the molecular formula C9H11ClFNO. It contains a benzene ring substituted with a chlorine atom, a fluorine atom, and an aniline group (an amino group attached to a methoxyethyl group) .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a chlorine atom and a fluorine atom substituted at the 4th and 2nd positions respectively. An aniline group (an amino group attached to a methoxyethyl group) would be attached to the benzene ring .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For instance, the aniline group can participate in reactions such as acylation, sulfonylation, and alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and similar compounds. For instance, it would likely be a liquid at room temperature with a density around 1.311 g/mL .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies Research involving derivatives of aniline, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has utilized aniline as a quencher in fluorescence quenching studies. These studies, conducted at room temperature using steady-state fluorescence measurements, explore the mechanism of fluorescence quenching through the Stern-Volmer kinetics, indicating a static quenching mechanism in the presence of aniline. Such research provides insights into the interactions and quenching mechanisms relevant to the scientific and technological applications of fluorescent compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Organic Synthesis and Medicinal Chemistry The compound 2-Fluoro-5-(trifluoromethyl)aniline, sharing structural similarities with the compound , has been used as a monodentate transient directing group to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting the compound's utility in complex organic synthesis and potential applications in drug discovery and development (Wu et al., 2021).

Synthesis of Fluorescent Polymeric Films In the field of materials science, aniline derivatives have been employed as quaternization agents for polyetherurethane precursors to synthesize polymeric films exhibiting fluorescent properties. This demonstrates the potential of such compounds in the development of new materials with specific optical properties for applications in sensors, displays, and other optoelectronic devices (Buruianǎ et al., 2005).

Photophysical Properties of Substituted Bipyridines Research on 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues has explored the synthesis and photophysical properties of these compounds. Such studies are crucial for understanding the effects of fluorination on the photophysical behavior of organic molecules, with potential applications in the design of novel fluorophores and materials for organic electronics and photonics (Kopchuk et al., 2020).

Environmental Biodegradation Aniline derivatives, including those with chloro and fluoro substitutions, have been studied for their biodegradability by microbial strains capable of utilizing these compounds as carbon and nitrogen sources. Understanding the microbial mineralization of such compounds is essential for assessing their environmental impact and developing bioremediation strategies for contaminated sites (Zeyer, Wasserfallen, & Timmis, 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIIAGCKMUFVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2830753.png)

![1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione](/img/structure/B2830754.png)

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)

![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)

![N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2830766.png)

![6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2830769.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide](/img/structure/B2830771.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)